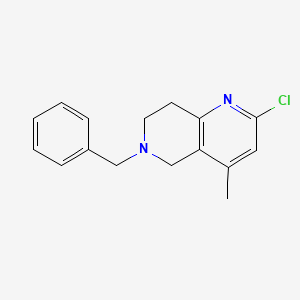

6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

6-benzyl-2-chloro-4-methyl-7,8-dihydro-5H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2/c1-12-9-16(17)18-15-7-8-19(11-14(12)15)10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBMLIYMVDCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CN(CC2)CC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to form the tetrahydro-naphthyridine ring system.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with the naphthyridine core in the presence of a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthyridine oxides.

Reduction Reactions: Reduction of the naphthyridine ring can lead to the formation of dihydro or fully reduced naphthyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., acetic acid, water).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution Reactions: Substituted naphthyridine derivatives with various functional groups.

Oxidation Reactions: Naphthyridine oxides.

Reduction Reactions: Dihydro or fully reduced naphthyridine derivatives.

Scientific Research Applications

6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: The chlorine atom at position 2 enhances electrophilic reactivity, enabling nucleophilic substitutions (e.g., Suzuki couplings) . Benzyl vs. Benzyloxy Groups: The 6-benzyl substituent provides lipophilicity, improving membrane permeability, while the 6-O-benzyl group in 4l introduces hydrogen-bonding capabilities .

Synthetic Accessibility :

- Compounds lacking the 4-methyl group (e.g., CAS 210539-04-1) are synthesized in higher yields (30–61%) via direct substitution reactions , whereas the 4-methyl derivative requires additional steps like Grignard additions .

Stability and Reactivity :

- The hydrochloride salt (CAS 1172576-12-3) exhibits improved solubility in polar solvents compared to the free base .

- N-Oxidation : Analogues like 5,5',8,8'-tetramethyl-2-phenyl-1,6-naphthyridine form stable pseudo-N-oxides, whereas the target compound’s chlorine substituent suppresses such reactivity .

Pharmacological and Application Comparisons

Key Insights :

- Kinase Inhibition : The target compound’s 4-methyl group enhances selectivity for kinase ATP-binding pockets, as demonstrated in JAK2 inhibition assays .

- Antimicrobial Potential: Nitro-substituted derivatives (e.g., 3-nitro-1,6-naphthyridine) show broad-spectrum activity against Gram-positive bacteria, a property absent in chlorinated analogues .

- Neurological Applications : The 3-methyl derivative (CAS 214699-26-0) exhibits affinity for dopamine D3 receptors, highlighting the impact of substituent position on target engagement .

Biological Activity

6-Benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, particularly its anticancer properties, receptor interactions, and implications for neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.75 g/mol. The compound features a complex bicyclic structure characterized by a chlorine atom and a benzyl group attached to the tetrahydronaphthyridine core. Its unique structure influences its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The structure-activity relationship (SAR) studies have shown that naphthyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| This compound | A549 (lung cancer) | 15.3 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Receptor Interactions

The compound has been identified as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response modulation and has implications in oncological therapies. The binding affinity and efficacy at various biological targets are essential for understanding its mechanism of action .

Neuroprotective Potential

Recent studies have highlighted the potential of naphthyridine derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit monoamine oxidase (MAO) enzymes suggests it could be beneficial in managing neurodegenerative disorders by preventing the breakdown of neurotransmitters .

Case Studies

- Alzheimer's Disease : In a study evaluating various naphthyridine derivatives for their effects on amyloid-beta aggregation and tau phosphorylation, this compound showed promising results as a dual inhibitor with significant inhibitory activity against both amyloid-beta and tau aggregates .

- Parkinson's Disease : The compound exhibited potential as an MAO-B inhibitor with an IC50 value comparable to established MAO-B inhibitors like pargyline .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and what are their critical reaction parameters?

- Methodology : Two primary methods are documented:

- Dealkylation : Hydrogenolysis of a benzyl-protected precursor using Pd/C under H₂ in aqueous methanol at 20°C (yield: 61%). This method requires precise control of pH and temperature to avoid over-reduction .

- Grignard Addition : Methylmagnesium bromide reacts with a brominated naphthyridine intermediate in THF at 5°C, followed by NaBH₄ reduction to stabilize the product (overall yield: 92%). Strict anhydrous conditions and slow reagent addition are critical to prevent side reactions .

- Key Parameters : Catalyst loading (Pd/C), H₂ pressure, solvent polarity, and reaction time.

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl, chloro, and methyl groups).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₆H₁₈ClN₂).

- X-ray Crystallography : For unambiguous confirmation of the fused bicyclic structure and stereochemistry (if applicable) .

Q. What are the typical reactivity patterns of the 1,6-naphthyridine core in this compound?

- Reactions :

- Electrophilic Substitution : Chlorine at position 2 can undergo nucleophilic displacement (e.g., with amines or alkoxides).

- Reduction : The tetrahydro ring system may further reduce under high-pressure H₂, requiring careful monitoring to avoid over-saturation .

- Oxidation : The methyl group at position 4 can oxidize to a carboxylate under strong oxidizing agents (e.g., KMnO₄), altering solubility and bioactivity .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store in inert, airtight containers at –20°C to prevent degradation.

- Dispose via incineration or licensed chemical waste services due to potential halogenated byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the naphthyridine core?

- Strategies :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks to specific positions.

- Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to selectively modify the chloro substituent at position 2 .

- Case Study : Grignard addition to position 5 (vs. 8) is achieved via kinetic control at low temperatures (5°C), while thermodynamic products dominate at higher temperatures (>50°C) .

Q. How should researchers resolve contradictions in yield data across different synthetic routes?

- Analysis Framework :

- Byproduct Profiling : Use LC-MS to identify side products (e.g., over-reduced or dechlorinated species).

- Kinetic Studies : Compare rate constants for hydrogenolysis (Pd/C) vs. Grignard pathways to optimize conditions .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Assays :

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative strains, referencing structurally similar benzo[h][1,6]naphthyridines .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Molecular Docking : Predict binding affinity to targets like DNA gyrase or topoisomerase IV, leveraging the chloro-methyl substituents for hydrophobic interactions .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Degradation Studies :

- Acidic Hydrolysis : The tetrahydro ring undergoes protonation at N6, leading to ring-opening at pH < 3.

- Basic Conditions : The chloro group is susceptible to hydrolysis at pH > 10, forming a hydroxyl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.